molecular formula C15H14N2O B4050390 N-(2-pyridin-4-ylphenyl)cyclopropanecarboxamide

N-(2-pyridin-4-ylphenyl)cyclopropanecarboxamide

Cat. No.: B4050390
M. Wt: 238.28 g/mol
InChI Key: PBIFIIIPSPWUGU-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-ylphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.110613074 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Anticancer Activity

The compound N-(2-pyridin-4-ylphenyl)cyclopropanecarboxamide, through its derivatives and related compounds, has shown significant promise in the field of drug discovery, particularly as an anticancer agent. For instance, a derivative identified as MGCD0103 has been highlighted for its role as an orally active histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This compound has been shown to block cancer cell proliferation and induce apoptosis, with significant antitumor activity observed in vivo, leading to clinical trials for its potential as an anticancer drug (Zhou et al., 2008).

CNS Active Agent Potential

Further research into the chemical structure related to this compound has led to the synthesis and pharmacological evaluation of derivatives with potential as antidepressant and nootropic agents. Compounds with modifications in the structure have exhibited high antidepressant activity and significant potential as central nervous system (CNS) active agents. This indicates the versatility of the core structure in the development of therapeutic agents targeting CNS disorders (Thomas et al., 2016).

Material Science Applications

In the realm of material science, derivatives of this compound have contributed to the synthesis of new aromatic polyamides exhibiting enhanced thermal stability and excellent solubility. These materials show promise for a variety of applications due to their amorphous nature and layered structures, highlighting the compound's potential beyond pharmaceuticals into advanced materials (Choi & Jung, 2004).

Enzyme Inhibition for Cancer Treatment

Notably, amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been identified as potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. This discovery is crucial for cancer therapy, as these inhibitors have shown nanomolar antiproliferative activities against human tumor lines in vitro, with some compounds demonstrating significant efficacy in vivo tumor models. This suggests a promising avenue for cancer treatment, leveraging the enzyme inhibition pathway (Giannetti et al., 2013).

Properties

IUPAC Name

N-(2-pyridin-4-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(12-5-6-12)17-14-4-2-1-3-13(14)11-7-9-16-10-8-11/h1-4,7-10,12H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIFIIIPSPWUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.